molecular formula C15H23BN2O4S B1412356 Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide CAS No. 1083326-79-7

Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

Cat. No.: B1412356
CAS No.: 1083326-79-7
M. Wt: 338.2 g/mol
InChI Key: KKQCNWOOWIIUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide is a useful research compound. Its molecular formula is C15H23BN2O4S and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4S/c1-10-13(18-23(19,20)12-6-7-12)8-11(9-17-10)16-21-14(2,3)15(4,5)22-16/h8-9,12,18H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCNWOOWIIUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropanesulfonic acid derivatives, particularly those containing pyridine and boron functionalities, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of cyclopropanesulfonic acid derivatives often involves cyclopropanation reactions or modifications of existing cyclopropane frameworks. The specific compound can be synthesized through the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine with appropriate sulfonyl chlorides under basic conditions. The resulting structure incorporates a cyclopropane ring fused with a sulfonic acid moiety and a boron-containing substituent, which may enhance its biological activity through specific interactions with target biomolecules.

2. Biological Activity Overview

Cyclopropanes are known for their unique reactivity and biological properties. The compound under discussion has been evaluated for various biological activities:

  • Antiviral Activity : Studies have indicated that cyclopropane derivatives exhibit antiviral properties against several viruses. For instance, compounds with similar structural motifs have shown inhibitory effects on H1N1 influenza virus with IC50 values ranging from 26.7 to 77.2 μM .
  • Antitumor Effects : Cyclopropane derivatives are also explored for their anticancer potential. They have been reported to inhibit the growth of various cancer cell lines including melanoma and leukemia . The mechanism often involves the induction of apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The incorporation of a sulfonic acid group can enhance the ability of these compounds to act as enzyme inhibitors. For example, certain derivatives have shown promise in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .

The biological activity of cyclopropanesulfonic acid derivatives is often attributed to several mechanisms:

  • Electrophilic Attack : The strained cyclopropane ring can undergo nucleophilic attack by biological nucleophiles (e.g., thiols), leading to the formation of reactive intermediates that can modify target proteins or enzymes .
  • Interaction with Receptors : The presence of the pyridine ring allows for hydrogen bonding and pi-stacking interactions with various receptors or enzymes, facilitating their inhibitory effects on biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of H1N1 virus; IC50 = 26.7 - 77.2 μM
AntitumorInhibition in melanoma and leukemia cell lines
Enzyme InhibitionNAMPT inhibition linked to cancer treatment

Case Study: Antitumor Efficacy

A study evaluating the anticancer properties of cyclopropane derivatives demonstrated significant cytotoxicity against multiple human cancer cell lines. The evaluation included both in vitro assays and in vivo models where the compounds exhibited dose-dependent inhibition of tumor growth.

5. Conclusion

This compound represents a promising class of compounds with diverse biological activities ranging from antiviral to anticancer effects. Continued research into their mechanisms of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this scaffold.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of cyclopropane derivatives in cancer therapy. For instance, a related amide derivative exhibited significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 13.73 ± 0.04 μM. The mechanism of action involved non-apoptotic regulated cell death, suggesting that these compounds could function as novel cancer therapeutics by targeting specific pathways to inhibit tumor growth .

Table 1: Cytotoxic Activity of Related Cyclopropane Derivatives

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
4lMDA-MB-231 (Breast Cancer)13.73 ± 0.04Non-apoptotic regulated cell death
4pHL-60 (Leukemia)6.81 ± 1.99Induction of apoptosis
4pMOLT-3 (Leukemia)3.72 ± 0.26Induction of apoptosis

Anti-inflammatory Applications

Cyclopropanesulfonic acid derivatives have also been investigated for their anti-inflammatory properties. Studies on amide derivatives synthesized from sulfonamides showed promising anti-inflammatory activity while minimizing ulcerogenic effects. These compounds can be beneficial in treating conditions characterized by inflammation and microbial infection .

Table 2: Anti-inflammatory Activity of Cyclopropane Derivatives

CompoundActivity TypeObservations
Amide DerivativeAnti-inflammatoryGood activity with low ulcerogenicity
Sulfonamide-Cyclopropane HybridAnti-inflammatoryEffective against inflammatory models

Mechanistic Insights and Structural Analysis

The structural characteristics of cyclopropanesulfonic acid derivatives allow for unique interactions at the molecular level. For example, molecular docking studies suggest that these compounds may inhibit specific protein kinases such as FAK (Focal Adhesion Kinase), which is implicated in cancer progression and metastasis. This highlights the potential for cyclopropane derivatives to serve as targeted therapies in oncology .

Synthesis and Derivative Development

The synthesis of cyclopropanesulfonic acid derivatives has been explored through various chemical pathways, including one-pot reactions that establish amide linkages with sulfonamide moieties. This approach not only facilitates the creation of novel compounds but also allows for the exploration of their pharmacological profiles .

Case Studies and Research Findings

Several case studies have documented the efficacy of cyclopropanesulfonic acid derivatives in preclinical models:

  • Breast Cancer Models: The compound's ability to induce non-apoptotic cell death in aggressive breast cancer cell lines demonstrates its potential as a therapeutic agent.
  • Inflammatory Disease Models: The anti-inflammatory properties observed in animal models suggest that these compounds could be developed into treatments for chronic inflammatory diseases such as rheumatoid arthritis.

Preparation Methods

Preparation of Cyclopropanesulfonamide Intermediate

Cyclopropanesulfonamide, a crucial precursor, is typically synthesized by reacting cyclopropanesulfonyl chloride with ammonia or ammonium hydroxide in methanol at room temperature for 16 hours. This reaction yields cyclopropanesulfonamide as a white solid with moderate yields (~52%) after extraction and purification steps.

Step Reagents & Conditions Yield (%) Notes
1 Cyclopropanesulfonyl chloride + ammonium hydroxide in methanol, 20°C, 16 h 52 Stirred at room temperature; product isolated by extraction and drying

This method is a standard sulfonamide preparation procedure, providing a reliable route to the sulfonamide core.

Protection and Functionalization of Sulfonamide

To facilitate further functionalization, the sulfonamide nitrogen is often protected using tert-butoxycarbonyl (BOC) groups. This is achieved by reacting cyclopropanesulfonamide with di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane with triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts under inert atmosphere at 0–20°C for 4–16 hours.

Step Reagents & Conditions Yield (%) Notes
2 Cyclopropanesulfonamide + BOC anhydride + triethylamine + DMAP in DCM, 0–20°C, 4–16 h 65–85 Reaction under nitrogen; product isolated by extraction and drying

This step affords tert-butyl cyclopropylsulfonylcarbamate, a protected intermediate essential for subsequent coupling reactions.

Installation of the Pyridin-3-yl Amide and Boronate Ester

The key structural feature, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves coupling a halogenated pyridine derivative bearing the amide functionality with bis(pinacolato)diboron or related boron reagents under controlled conditions.

Step Reagents & Conditions Yield (%) Notes
3 Halogenated pyridin-3-yl amide + bis(pinacolato)diboron + Pd catalyst, base, solvent, 60–100°C, inert atmosphere Variable Requires precise control to avoid boronate ester decomposition

This step is critical for assembling the boronate ester moiety on the pyridine ring, enabling the final target compound’s unique properties.

Purification and Characterization

Purification of the final compound is commonly achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Analytical techniques such as:

are employed to confirm the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range Key Notes
Cyclopropanesulfonamide synthesis Cyclopropanesulfonyl chloride + NH4OH, MeOH, 20°C, 16 h 52% Standard sulfonamide formation
Sulfonamide protection (BOC group) BOC anhydride + triethylamine + DMAP, DCM, 0–20°C, 4–16 h 65–85% Inert atmosphere; facilitates further coupling
Boronate ester installation (Suzuki coupling) Halogenated pyridin-3-yl amide + bis(pinacolato)diboron + Pd catalyst, base, 60–100°C Variable Requires precise temperature and inert atmosphere control
Purification and characterization Silica gel chromatography; NMR, MS, HPLC, FT-IR Confirms structure and purity

Research Findings and Considerations

  • The sulfonamide formation is efficient under mild conditions but yields can vary depending on reagent purity and reaction time.
  • Protection of the sulfonamide nitrogen with BOC groups significantly improves stability during subsequent palladium-catalyzed coupling.
  • The boronate ester moiety is sensitive to hydrolysis and requires inert atmosphere handling to maintain integrity.
  • Palladium-catalyzed Suzuki-Miyaura coupling is the preferred method for installing the dioxaborolane group, with catalyst choice and base critical to optimizing yield and selectivity.
  • Analytical data such as ¹H NMR shifts (e.g., sulfonamide NH around 11 ppm, methyl groups of pinacol boronate near 1.4–1.5 ppm) and MS fragmentation patterns confirm successful synthesis.

Q & A

Q. Example Protocol :

StepReagent/ConditionPurposeYield
BrominationNBS in DCMIntroduce bromine at pyridine C576%
BoronationPinacolborane, PdCl₂(dppf), KOAcInstall boronate ester85%
Sulfonamide couplingCyclopropanesulfonyl chloride, DIEAForm final sulfonamide68%

Characterization

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., δ ~1.13 ppm for cyclopropane protons) and boronate ester signals .
  • HRMS : ESI-MS confirms molecular weight (e.g., [M+H]+ calc. 520, observed 520) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Data Contradictions

Q: How to resolve discrepancies in reported yields for boronate ester formation under varying conditions? A: Contradictions arise from:

  • Moisture sensitivity : Boronate esters hydrolyze in protic solvents, necessitating anhydrous conditions .
  • Catalyst loading : Overloading Pd catalysts (>5 mol%) can lead to side reactions (e.g., deborylation) .
    Methodological Solutions :
  • Repeat reactions under inert atmosphere (N₂/Ar) .
  • Use alternative coupling agents (e.g., B₂Pin₂ instead of pinacolborane) .

Reaction Mechanisms

Q: What is the mechanistic role of the cyclopropane ring in stabilizing intermediates during synthesis? A: The cyclopropane sulfonamide group:

  • Electron-withdrawing effect : Stabilizes transition states in palladium-catalyzed couplings by delocalizing charge .
  • Steric hindrance : The rigid cyclopropane ring directs regioselectivity in aryl boronate formation, favoring para-substitution on pyridine .
    Experimental Validation :
  • DFT calculations show reduced activation energy (~5 kcal/mol) for boronate ester formation compared to non-cyclopropane analogs .

Functional Group Reactivity

Q: How does the dioxaborolane group influence cross-coupling efficiency in medicinal chemistry applications? A: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety:

  • Enhanced stability : Resists protodeboronation in acidic media (pH > 3) .
  • Coupling efficiency : Enables Suzuki-Miyaura reactions with aryl halides at room temperature (e.g., 92% yield with 4-chlorophenyl substrates) .
    Case Study :
SubstrateCoupling PartnerCatalystYield
2-Methyl-5-boronate-pyridine4-BromobenzenePd(OAc)₂/XPhos88%
Same substrate2-ChloropyrimidinePdCl₂(dppf)72%

Methodological Guidance

  • Contradiction Analysis : Apply triangulation by cross-verifying NMR, MS, and X-ray crystallography data to confirm structural assignments .
  • Advanced Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a modifier to resolve diastereomers of cyclopropane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 2
Reactant of Route 2
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.